N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide
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Overview
Description
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with bromo ketones under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against leukemia and prostate cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately cell death. This compound has shown antiproliferative activity against various cancer cell lines by targeting DNA and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunostimulating activities.
Sorafenib: A kinase inhibitor with a similar mechanism of action, targeting multiple protein kinases.
Uniqueness
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide stands out due to its unique structural features and broad spectrum of biological activities
Properties
CAS No. |
889768-58-5 |
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Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide |
InChI |
InChI=1S/C15H15N3OS/c1-3-12(19)16-14-13(11-6-4-10(2)5-7-11)17-15-18(14)8-9-20-15/h4-9H,3H2,1-2H3,(H,16,19) |
InChI Key |
RRIQHJUKANTVRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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